molecular formula C5H8ClF2N3 B2816448 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride CAS No. 2137822-96-7

5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride

Cat. No.: B2816448
CAS No.: 2137822-96-7
M. Wt: 183.59
InChI Key: OXTIJTWMSWMZPX-UHFFFAOYSA-N
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Description

5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a difluoromethyl group, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylating agents such as ClCF2H, which reacts with the pyrazole precursor under specific conditions to form the desired compound . The reaction conditions often include the use of a base and a solvent, with temperature control being crucial to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow chemistry, which allows for better control over reaction parameters and improved safety. The use of metal-based catalysts can also enhance the efficiency of the difluoromethylation process, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific reactivity or biological activity is desired .

Properties

IUPAC Name

5-(difluoromethyl)-1-methylpyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3.ClH/c1-10-3(5(6)7)2-4(8)9-10;/h2,5H,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTIJTWMSWMZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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